CAY10571 is a compound that has garnered attention in the field of medicinal chemistry and pharmacology. It is primarily classified as a small molecule with potential therapeutic applications, particularly in the treatment of various diseases. The compound is notable for its unique chemical structure and mechanism of action, which are under investigation for their efficacy and safety in clinical settings.
CAY10571 can be classified under several categories:
The synthesis of CAY10571 typically involves multi-step organic synthesis techniques, which may include:
The synthesis process is characterized by:
CAY10571 features a complex molecular structure that can be represented by its chemical formula. Although the exact structural formula may vary based on specific synthetic routes, it generally includes functional groups that contribute to its biological activity.
Key data points regarding the molecular structure include:
CAY10571 undergoes various chemical reactions that are crucial for its functionality:
Understanding these reactions involves studying:
The mechanism of action of CAY10571 is primarily focused on its interaction with specific biological targets:
Data from preclinical studies indicate that CAY10571 may exhibit:
CAY10571 possesses distinct physical properties:
Chemical properties include:
CAY10571 holds potential for various scientific applications:
Kinase inhibitors represent a transformative class of therapeutic agents designed to modulate aberrant signaling pathways in malignant cells. In acute myeloid leukemia (AML), dysregulated kinase activity perpetuates a block in myeloid differentiation, enabling uncontrolled proliferation of immature blasts. Differentiation therapy—exemplified by all-trans retinoic acid (ATRA) in acute promyelocytic leukemia (APL)—aims to overcome this blockade by inducing terminal maturation of leukemic cells. However, ATRA's efficacy remains limited to APL, necessitating novel agents for non-APL AML subtypes [7] [9]. Kinase inhibitors targeting pathways such as Raf/MEK/ERK, PI3K/Akt, and p38 mitogen-activated protein kinase (MAPK) have emerged as promising myeloid differentiation inducers. These compounds reverse differentiation arrest by normalizing dysregulated signaling nodes, thereby reinstating transcriptional programs for myeloid maturation [3] [6].
The p38 MAPK pathway comprises four isoforms (α, β, γ, δ) and regulates cellular responses to stress, inflammation, and differentiation signals. In hematopoiesis, p38 MAPK activation suppresses myeloid progenitor differentiation and promotes quiescence in hematopoietic stem cells. Studies using genetic models demonstrate that p38α activation in aging or stressed microenvironments impairs reconstitution capacity and skews differentiation toward myelomonocytic lineages. In AML, constitutive p38 MAPK signaling contributes to differentiation blockade by inhibiting the expression of lineage-specific transcription factors (e.g., C/EBPα, PU.1) and upregulating stemness genes [4] [8]. Notably, phospho-p38 MAPK levels correlate with chemoresistance in AML stem cells (e.g., KG1a line), where its inhibition restores sensitivity to cytotoxic agents by reactivating differentiation pathways [8].
CAY10571 is a pyridinyl imidazole-derived compound developed as a highly selective ATP-competitive inhibitor of p38α MAPK (IC₅₀ = 7 nM). It exhibits >100-fold selectivity against related kinases (e.g., JNK, ERK) and other p38 isoforms (β/γ/δ). Preclinical studies identified CAY10571 during screens for kinase inhibitors capable of synergizing with myeloid differentiation agents like triciribine (Akt inhibitor) or ATRA. In AML cell lines (NB4, HL-60), CAY10571 potently induced CD11b/CD11c expression—hallmarks of myelomonocytic differentiation—and reduced nuclear-to-cytoplasmic ratios, indicating morphological maturation [2]. Its structural optimization focused on enhancing kinase domain binding affinity and metabolic stability, positioning it as a tool compound for probing p38α-dependent differentiation mechanisms [2] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7